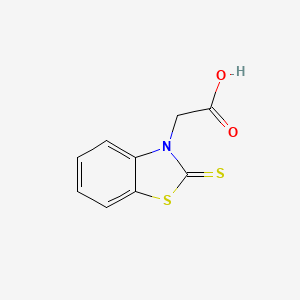

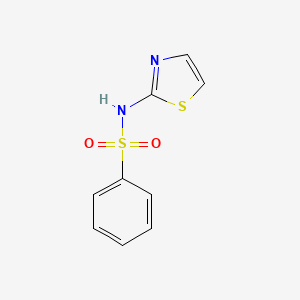

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives related to (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid involves dithiocarboxylation of acetic acid derivatives, leading to the preparation of various acrylonitriles and acrylates. These processes are key to generating the compound's core structure and functional groups that define its reactivity and interactions. The crystal structure of one such derivative, ethyl 3,3-bis(methylthio)-2-(2-thioxo-benzo-2H-1,3-thiazole-3-yl)acrylate, has been determined by X-ray analysis, providing valuable information on the molecular conformation and potential reactivity pathways (Dölling et al., 1991).

Molecular Structure Analysis

The molecular structure of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid and its derivatives is characterized by the presence of benzothiazole and acetic acid moieties, which contribute to its unique chemical behavior. X-ray diffraction studies provide detailed insights into the arrangement of atoms within the molecule, elucidating features like bond lengths, angles, and molecular symmetry, which are crucial for understanding its reactivity and interactions with other molecules. These structural characteristics are fundamental for the subsequent analysis of its chemical and physical properties (Aydın et al., 2010).

Chemical Reactions and Properties

(2-Thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid undergoes a variety of chemical reactions, reflecting its diverse chemical properties. Its reactivity is influenced by the presence of the thioxo group and the benzothiazole ring, which participate in reactions such as nucleophilic substitution, condensation, and cyclization. These reactions enable the synthesis of a wide range of derivatives with potential applications in various fields, including materials science and pharmaceuticals. The specific reactivity patterns of this compound are essential for the development of new synthetic methodologies and the exploration of novel chemical spaces (Fukamachi et al., 2010).

Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Characterization : The compound {6-[2-(2-chlorophenyl)-1,3-thiazol-4-yl]-2-oxo-1,3-benzothiazol-3(2H)-yl}acetic acid, a derivative of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid, was synthesized and characterized using various techniques like FT-IR, NMR spectroscopy, and X-ray diffraction. This provided detailed insights into its structural and chemical properties (Aydin et al., 2010).

Pharmacological and Biological Activities

Aldose Reductase Inhibition : Derivatives of (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, closely related to (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid, were identified as potent aldose reductase inhibitors. These compounds showed high efficacy, suggesting potential applications in treating conditions related to aldose reductase activity (Kučerová-Chlupáčová et al., 2020).

Antifungal Applications : Some derivatives of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid demonstrated significant antifungal properties, specifically against Candida and Trichosporon species. This indicates its potential as a therapeutic agent in fungal infections (Doležel et al., 2009).

Chemical Sensing and Material Science Applications

Fluorescent Chemical Sensor : A derivative of (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid was developed as a selective fluorescent chemical sensor for Co2+. This suggests its potential application in the development of sensitive detection tools for specific metal ions (Li Rui-j, 2013).

Modification of Starch for Enhanced Properties : The compound was used to modify starch, which enhanced its light absorption and thermal stability. This modified starch could find applications in eco-friendly products like dyes, inks, and paints (Chandran et al., 2012).

Propriétés

IUPAC Name |

2-(2-sulfanylidene-1,3-benzothiazol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO2S2/c11-8(12)5-10-6-3-1-2-4-7(6)14-9(10)13/h1-4H,5H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFQJZSIWWOBJKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C(=S)S2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00325947 | |

| Record name | (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

CAS RN |

59794-34-2 | |

| Record name | NSC522074 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522074 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (2-thioxo-1,3-benzothiazol-3(2H)-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00325947 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 4-[(chloroacetyl)amino]benzoate](/img/structure/B1267577.png)

![1-[4-(dimethylamino)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B1267579.png)

![Benzo[b]thiophen-2-ylmethanamine](/img/structure/B1267584.png)

![[(2-Bromoethoxy)(phenyl)methyl]benzene](/img/structure/B1267589.png)